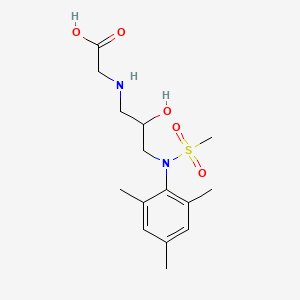

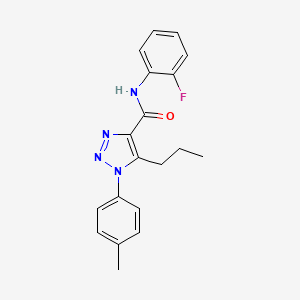

2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid is a chemical that features a sulfonamide group, which is a common moiety in medicinal chemistry due to its resemblance to the amide bond in peptides and its ability to engage in hydrogen bonding. The presence of the hydroxy and amino groups in the molecule suggests potential for intra- or intermolecular hydrogen bonding, which could influence its physical properties and reactivity.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been described in the literature. For instance, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is achieved through the reaction of tert-butylsulfonamide with thionyl chloride and ethyl glyoxylate. This process involves the formation of a sulfonyl imino ester, which is a key intermediate in the synthesis of sulfonamide derivatives . Although the exact synthesis of 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid is not detailed, similar methodologies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions to introduce the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with the potential for various electronic and steric effects due to substituents on the aromatic ring and the presence of additional functional groups. In related compounds, such as substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, X-ray crystallography has been used to determine the molecular structure, revealing the presence of intra- and intermolecular hydrogen bonds . These hydrogen bonds can significantly influence the molecular conformation and stability of the compounds. For 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid, similar structural analyses would be essential to understand its conformation and potential binding interactions.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the nature of the substituents attached to the sulfonamide nitrogen and the presence of other reactive functional groups. For example, the N-tert-butylsulfonyl imino ester mentioned in the synthesis of related compounds has been used in allylation reactions . The reactivity of 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid would likely be influenced by the hydroxy and amino groups, which could participate in reactions such as esterification, amidation, or the formation of hydrogen-bonded complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The presence of hydrogen-bonding groups can affect properties such as solubility, melting point, and boiling point. Variable temperature NMR experiments on related compounds have provided evidence for the dynamic nature of hydrogen bonding in solution, which can also impact the compounds' chemical behavior . For 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid, properties such as solubility in various solvents, acidity or basicity of the functional groups, and stability under different conditions would be important to characterize to understand its potential applications.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of related sulfonamide compounds have been extensively studied. For instance, the synthesis of benzoxazole derivatives through the catalysis by Propylsulfonic acid functionalized materials demonstrates the utility of sulfonamide groups in facilitating reactions under specific conditions, highlighting the versatility of sulfonamide-based compounds in organic synthesis (Ghodsi Mohammadi Ziarani et al., 2012). Furthermore, the structural characterization of such compounds through spectroscopic methods provides insights into their chemical behavior and potential applications (M. Ikram et al., 2015).

Catalytic Applications

Sulfonamide compounds have been shown to serve as catalysts in various chemical reactions. For example, the modification of mesoporous materials with sulfonic acid groups to create hydrophobic solid acid catalysts illustrates the application of sulfonamide derivatives in enhancing catalytic efficiency in reactions like acetic acid esterification (J. Manayil et al., 2017). This research underscores the significance of sulfonamide functional groups in the development of novel catalysts for industrial and laboratory use.

Biochemical Studies

In biochemical research, sulfonamide compounds have been employed to study enzyme inhibition and protein modification. Investigations into N-hydroxysulfosuccinimide esters, closely related to sulfonamides, reveal their role in protein modification reagents, offering valuable tools for studying protein interactions and functions (P. Anjaneyulu & J. V. Staros, 2009). These studies contribute to our understanding of protein chemistry and the development of biochemical methodologies.

Material Science

Sulfonamide derivatives have applications in material science, particularly in the synthesis of novel materials with specific properties. For example, the development of sulfonated thin-film composite nanofiltration membranes demonstrates the use of sulfonamide groups in enhancing water flux and dye treatment capabilities of membranes (Yang Liu et al., 2012). This research highlights the potential of sulfonamide-based compounds in environmental applications and water purification technologies.

Propriétés

IUPAC Name |

2-[[2-hydroxy-3-(2,4,6-trimethyl-N-methylsulfonylanilino)propyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S/c1-10-5-11(2)15(12(3)6-10)17(23(4,21)22)9-13(18)7-16-8-14(19)20/h5-6,13,16,18H,7-9H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKPIPNVGTVBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(CC(CNCC(=O)O)O)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)

![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519347.png)

![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2519349.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2519353.png)

![N-cycloheptyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2519355.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide](/img/structure/B2519359.png)